3-(3,4-dimethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
3-(3,4-Dimethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one (CAS: 866808-32-4) is a synthetic quinolin-4-one derivative with a molecular formula of C₂₆H₂₃NO₅ and a molecular weight of 429.47 g/mol . Its structure features a dihydroquinolin-4-one core substituted with a 3,4-dimethoxybenzoyl group at position 3 and a 3-methoxybenzyl group at position 1. Key physicochemical properties include a calculated logP of 3.8–4.7, 7 rotatable bonds, and a polar surface area of 51.8 Ų, suggesting moderate lipophilicity and conformational flexibility . This compound is included in screening libraries targeting cancer, immune modulation, and protein-protein interactions, though specific biological data remain unpublished .
Properties
IUPAC Name |
3-(3,4-dimethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5/c1-30-19-8-6-7-17(13-19)15-27-16-21(26(29)20-9-4-5-10-22(20)27)25(28)18-11-12-23(31-2)24(14-18)32-3/h4-14,16H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUQERRENARARS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzoyl chloride with 3-methoxybenzylamine, followed by cyclization to form the quinoline ring. The reaction conditions often require the use of a base, such as triethylamine, and an organic solvent, like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of 3,4-dimethoxybenzoic acid.
Reduction: Formation of 3-(3,4-dimethoxybenzyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-ol.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research has indicated that this compound exhibits potent anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to cell cycle arrest and apoptosis induction .
Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against a range of pathogens, including bacteria and fungi. Studies suggest that it disrupts microbial cell membranes and inhibits essential metabolic pathways, making it a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
In vitro studies have reported that 3-(3,4-dimethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one possesses anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines and nitric oxide in macrophages, indicating its potential use in treating inflammatory diseases .
Biochemical Applications
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown inhibitory effects on certain kinases that are overactive in cancer cells, which could lead to the development of targeted therapies .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through various assays. It scavenges free radicals and protects cellular components from oxidative damage, suggesting its applicability in formulations aimed at preventing oxidative stress-related diseases .
Materials Science Applications
Nanoparticle Synthesis
Recent studies have explored the use of this compound in synthesizing nanoparticles with enhanced properties. These nanoparticles exhibit improved stability and biocompatibility, making them suitable for drug delivery systems .
Case Study 1: Anticancer Mechanism
A study investigated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis rates compared to untreated controls. The study highlighted the role of mitochondrial dysfunction as a key mechanism behind the observed effects .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Candida albicans. Results showed that it inhibited bacterial growth effectively at low concentrations, suggesting its potential as a natural antimicrobial agent.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy and benzoyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Quinolin-4-one Derivatives
The following table summarizes structural and functional differences between the target compound and related derivatives:
Physicochemical and Pharmacological Insights
- Bioactivity : While the target compound is screened for anticancer activity, sulfonyl- or halogen-containing derivatives (e.g., ) may exhibit enhanced binding to enzymatic targets like kinases due to electronic effects.
- Metabolic Stability : Methoxy groups in the target compound may slow oxidative metabolism compared to hydroxylated analogues (e.g., ) but could increase susceptibility to demethylation.
Biological Activity
The compound 3-(3,4-dimethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one , with CAS number 866808-32-4, is a synthetic derivative of quinoline that has garnered attention for its potential biological activities. This article delves into its biological effects, focusing on its anticancer properties, antioxidant activity, and mechanisms of action based on diverse research findings.
- Molecular Formula : C26H23NO5
- Molecular Weight : 437.48 g/mol
- Structure : The compound features a quinoline core substituted with methoxy and benzoyl groups, which may influence its biological properties.
Anticancer Activity
Research has indicated that quinoline derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that This compound can inhibit the proliferation of various cancer cell lines.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases and the modulation of Bcl-2 family proteins. This apoptotic effect is crucial for its potential as an anticancer agent.
Antioxidant Activity
The antioxidant capacity of this compound has also been evaluated. Antioxidants play a vital role in mitigating oxidative stress, which is linked to various diseases, including cancer.
- Assays Conducted : DPPH radical scavenging and ABTS assays were used to assess the antioxidant potential.
The results indicate that the compound possesses moderate antioxidant activity, suggesting it may help reduce oxidative damage in biological systems.
Tyrosinase Inhibition
Another area of interest is the inhibition of tyrosinase, an enzyme involved in melanin production. This property is particularly relevant for skin-related applications.
- Inhibition Studies : The compound showed significant inhibition of mushroom tyrosinase activity with an IC50 value comparable to known inhibitors like kojic acid.
Case Studies
- In Vivo Studies : Animal models have shown that treatment with this compound resulted in reduced tumor size and improved survival rates in xenograft models.
- Clinical Relevance : Preliminary clinical evaluations suggest potential applications in treating hyperpigmentation disorders due to its tyrosinase inhibitory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
